molecular formula C18H19NO6 B1341473 Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate CAS No. 1048327-84-9

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate

Cat. No. B1341473
M. Wt: 345.3 g/mol
InChI Key: JCIKHRGDOZUNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate” is a biochemical used for proteomics research . It has a molecular formula of C16H17NO2 C2H2O4 and a molecular weight of 345.35 .

Scientific Research Applications

Anticancer and Antitumor Potential

Research has demonstrated the synthesis of novel compounds involving benzo[1,3]dioxol-5-ylmethyl groups that exhibit potent antitumor activities. A study highlighted the creation of benzo[d][1,3]dioxol-5-ylmethyl alkyl/aryl amide and ester analogues of capsaicin, where certain compounds showed selective inhibition of aggressive cancer cells, suggesting potential as anticancer agents (Damião et al., 2014). Another investigation synthesized N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, displaying significant growth inhibition properties against various human cancer cell lines, indicating their promise as antitumor agents (Wu et al., 2016).

Chemical Synthesis and Material Science

Compounds related to benzo[1,3]dioxol-5-ylmethyl groups have been explored for their applications in chemical synthesis and material science. For instance, studies on pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides revealed aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, showcasing their potential in the development of advanced luminescent materials (Srivastava et al., 2017).

Synthesis and Reactivity Studies

The synthesis and reactivity of compounds incorporating benzo[1,3]dioxol-5-ylmethyl groups have been thoroughly investigated. Research on amino-saccharins, for example, delved into the structural analysis and reactivity, offering insights into their potential applications in pharmaceuticals and material science (Almeida et al., 2009).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C2H2O4/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;3-1(4)2(5)6/h1-7,10,17H,8-9,11-12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIKHRGDOZUNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589529
Record name Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate

CAS RN

1048327-84-9
Record name Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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